3-[3-(Carboxymethyl)phenyl]benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(carboxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGZJATEFPTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594346 | |
| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-23-6 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Carboxymethyl Phenyl Benzoic Acid
Direct Carboxymethylation Approaches for 3-[3-(Carboxymethyl)phenyl]benzoic Acid Synthesis
Direct carboxymethylation involves the introduction of a -CH₂COOH group onto a precursor molecule in a single synthetic step. For the synthesis of this compound, this would conceptually involve the reaction of a suitable biphenyl (B1667301) precursor with a reagent that provides the carboxymethyl moiety. A plausible route is the C-alkylation of a pre-formed 3-phenylbenzoic acid derivative.
One common method for carboxymethylation is the reaction with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. This reaction is analogous to the Williamson ether synthesis but targets a carbon-carbon bond formation on the aromatic ring.
The efficiency and yield of direct carboxymethylation are highly dependent on the careful optimization of several reaction parameters. While specific studies on 3-phenylbenzoic acid are not extensively detailed in the literature, principles from related alkylations of aromatic compounds can be applied. Key parameters include the choice of base, solvent, temperature, and the nature of the carboxymethylating agent. A strong base is required to generate a carbanion on the aromatic ring, making it nucleophilic enough to attack the haloacetic acid derivative. However, the presence of two acidic protons on the carboxylic acid groups complicates this approach.
Table 1: Key Parameters for Optimization of Direct Carboxymethylation
| Parameter | Influence on Reaction | Typical Conditions & Considerations |
|---|---|---|
| Base | Deprotonates the aromatic C-H bond and neutralizes the carboxylic acid groups. The strength and concentration are critical to avoid side reactions. | Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or organolithium reagents (e.g., n-BuLi) are often required for C-H activation. Weaker bases like sodium hydroxide (B78521) or potassium carbonate may be sufficient if a catalyst is used. |
| Solvent | Affects the solubility of reactants and the stability of intermediates. Polar aprotic solvents are commonly used. | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | Controls the reaction rate. Higher temperatures can increase the rate but may also lead to undesired side products or decomposition. | Reactions involving strong bases are often initiated at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion. |
| Carboxymethylating Agent | The source of the carboxymethyl group. Reactivity and potential side reactions are key considerations. | Chloroacetic acid, Bromoacetic acid, or their corresponding esters (e.g., ethyl bromoacetate). Esters are often used to avoid complications with the free carboxylic acid. |
Catalysis can play a crucial role in enhancing the reactivity and selectivity of direct carboxymethylation, particularly for less activated aromatic rings. Transition metal catalysis offers a powerful alternative to traditional methods that rely on stoichiometric strong bases. Palladium-catalyzed reactions, for example, have been developed for the α-arylation of carboxylic acids, which is a related transformation. chemicalbook.com These methods often involve the in-situ generation of an enolate or a related nucleophile that can then be coupled with an aryl halide.
Furthermore, metallaphotoredox catalysis using abundant first-row transition metals like copper or nickel has emerged as a valuable tool for the functionalization of carboxylic acids. nih.gov These methods can enable alkylation under milder conditions. For the direct carboxymethylation of an aromatic C-H bond, coinage metal catalysts (Cu, Ag) have been shown to be effective for the carboxylation of terminal alkynes and certain heteroarenes with CO₂, demonstrating the potential for metal-catalyzed activation of C-H bonds for subsequent functionalization. google.com
Aromatic Substitution Techniques in the Synthesis of this compound
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto an aromatic ring. masterorganicchemistry.com To synthesize this compound, this would involve an electrophilic attack on the 3-phenylbenzoic acid core to install the carboxymethyl group or a suitable precursor.
The Friedel-Crafts acylation is a classic EAS reaction that forms aryl ketones from arenes and acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.org To introduce a carboxymethyl group, a two-step sequence is typically required:
Acylation: Reaction of the substrate (e.g., an ester of 3-phenylbenzoic acid to protect the existing carboxyl group) with a reagent like chloroacetyl chloride (ClCOCH₂Cl) or an oxalyl chloride derivative (e.g., ethyl chlorooxoacetate, ClCOCOOEt).
Conversion: The resulting α-halo ketone or α-keto ester is then converted to the carboxymethyl group. For instance, the ketone can be reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction), although this would require a different acylation precursor. More directly, an α-halo ketone can be subjected to nucleophilic substitution with cyanide followed by hydrolysis.
The reaction requires a strong Lewis acid catalyst to activate the acylating agent. capes.gov.brresearchgate.net
Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Use and Characteristics |
|---|---|---|
| Aluminum Chloride | AlCl₃ | Very common and highly reactive. Often used in stoichiometric amounts as it complexes with the product ketone. Moisture sensitive. |
| Iron(III) Chloride | FeCl₃ | A slightly milder alternative to AlCl₃. Also widely used. nih.gov |
| Titanium Tetrachloride | TiCl₄ | A liquid Lewis acid that can offer advantages in handling and may lead to cleaner reactions in some cases. capes.gov.brresearchgate.net |
| Zinc Chloride | ZnCl₂ | A milder Lewis acid, suitable for activated aromatic substrates. |
Controlling the position of the incoming electrophile is a critical challenge in the synthesis of polysubstituted aromatic compounds. The directing effect of the substituents already present on the ring determines the regiochemical outcome. masterorganicchemistry.comyoutube.comnih.gov
In the case of 3-phenylbenzoic acid, the two rings present different electronic environments.
Ring A (the benzoic acid ring): The carboxylic acid group (-COOH) is a strong electron-withdrawing group and a meta-director. Any further substitution on this ring would preferentially occur at the 5-position.
Ring B (the phenyl ring): This ring is activated by the substituent from Ring A, which acts as a large, complex alkyl-type group. Alkyl groups are typically weak activating groups and ortho, para-directors. youtube.com
Therefore, an electrophilic attack is overwhelmingly favored to occur on Ring B. The directing influence of the substituted phenyl group (at position 3 of the benzoic acid) would direct the incoming electrophile to the ortho (2'- and 6') and para (4') positions of Ring B. Achieving the desired substitution at the meta (3') position via a standard electrophilic aromatic substitution is therefore highly challenging and would likely result in low yields of the target isomer amidst a mixture of other products. This makes direct Friedel-Crafts acylation an unfavorable strategy for obtaining the specific 3,3'-disubstituted pattern of the target molecule.
Multi-step Organic Synthesis Protocols for this compound
Given the challenges in regioselectivity with direct substitution methods, multi-step synthesis protocols offer a more controlled and reliable approach. youtube.comyoutube.com A robust strategy involves constructing the biphenyl backbone with the desired substitution pattern already in place or by using precursors that can be readily converted to the target functional groups. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the formation of C-C bonds between aryl halides and arylboronic acids. rsc.orglibretexts.orgrsc.org
A plausible and efficient multi-step synthesis is outlined below:
Scheme 1: Proposed Multi-step Synthesis of this compound (A schematic representation of the reaction sequence would be depicted here)
Table 3: Breakdown of the Multi-step Synthesis Protocol
| Step | Transformation | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification | CH₃OH, H₂SO₄ (cat.), Reflux | Protection of the carboxylic acid group of the starting material to prevent interference in the subsequent coupling reaction. |
| 2 | Suzuki-Miyaura Coupling | Methyl 3-bromobenzoate, (3-Methylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/Water, Heat | Construction of the core biphenyl structure with the key substituents (ester and methyl group) at the desired 3 and 3' positions. ajgreenchem.com |
| 3 | Benzylic Bromination | Methyl 3'-methyl-[1,1'-biphenyl]-3-carboxylate, N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, Reflux | Selective functionalization of the benzylic methyl group to introduce a handle for conversion to the carboxymethyl group. |
| 4 | Cyanation | Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate, NaCN, DMSO | Introduction of a carbon atom via nucleophilic substitution, forming a nitrile which is a direct precursor to a carboxylic acid. |
| 5 | Hydrolysis | Methyl 3'-(cyanomethyl)-[1,1'-biphenyl]-3-carboxylate, Aqueous HCl or NaOH, Heat | Simultaneous hydrolysis of both the nitrile and the ester functionalities to yield the final dicarboxylic acid product. youtube.com |
This synthetic route provides excellent control over the regiochemistry, ensuring that the functional groups are installed at the correct positions to yield the target molecule, this compound.
Retrosynthetic Analysis and Key Intermediate Identification for this compound
A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-C bond between the two phenyl rings. This bond can be formed using a variety of modern cross-coupling reactions. This leads to two main retrosynthetic pathways, each identifying different key intermediates.
A primary disconnection strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This approach disconnects the target molecule into two simpler, monosubstituted benzene (B151609) derivatives. One precursor would be a halobenzene derivative, and the other a boronic acid or boronate ester. For the synthesis of this compound, this translates to retrosynthetic precursors such as a 3-halophenylacetic acid derivative and a 3-carboxyphenylboronic acid derivative, or vice versa.
An alternative and potentially more convergent approach involves the formation of a biphenyl core with simpler functionalities, which are then elaborated to the desired carboxylic acid groups in later steps. This strategy identifies 3,3'-dimethylbiphenyl (B1664587) as a key intermediate. nih.gov This intermediate can be synthesized through a coupling reaction between two molecules of a 3-halotoluene or via a coupling of 3-bromotoluene (B146084) with 3-methylphenylboronic acid. The two methyl groups on this key intermediate can then be selectively oxidized to furnish the final product.
| Retrosynthetic Approach | Key Disconnection | Proposed Key Intermediates |
| Convergent Cross-Coupling | C(sp²) - C(sp²) bond of the biphenyl | 3-Bromophenylacetic acid and 3-carboxyphenylboronic acid |
| Stepwise Functionalization | C-H bonds of methyl groups | 3,3'-Dimethylbiphenyl |
This table outlines the primary retrosynthetic strategies for the synthesis of this compound.
Sequential Organic Transformations in the Total Synthesis of this compound
Based on the retrosynthetic analysis, a plausible total synthesis of this compound can be designed. A practical approach would involve the initial formation of the biphenyl skeleton followed by the installation of the carboxylic acid functionalities.
The synthesis can commence with a Suzuki-Miyaura cross-coupling reaction between 3-bromotoluene and 3-methylphenylboronic acid. researchgate.netnih.gov This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. The reaction is usually carried out in a mixture of an organic solvent (e.g., toluene or dioxane) and water. This step would yield the key intermediate, 3,3'-dimethylbiphenyl. nih.gov
The subsequent step involves the selective oxidation of the two methyl groups. A direct oxidation of both methyl groups to carboxylic acids can be challenging to achieve in a single step with high yield. A more controlled approach would involve a two-step oxidation process. First, one of the methyl groups could be selectively oxidized to a carboxylic acid. This can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) under controlled conditions. This would lead to 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
The remaining methyl group can then be converted to the carboxymethyl group. This can be accomplished by first brominating the methyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like benzoyl peroxide. The resulting benzylic bromide can then be subjected to a nucleophilic substitution with cyanide, followed by hydrolysis of the nitrile to the carboxylic acid.
A more direct approach for the second functionalization would be the oxidation of the remaining methyl group to a carboxylic acid, followed by a homologation sequence, such as the Arndt-Eistert reaction, to introduce the methylene spacer. However, a more straightforward method would be the direct oxidation of the 3,3'-dimethylbiphenyl to 3,3'-biphenyldicarboxylic acid, followed by a selective reduction and subsequent functionalization of one of the carboxylic acid groups. A process for the selective oxidation of dimethylbiphenyl compounds to the corresponding biphenyldicarboxylic acids has been described, using a catalyst system comprising cobalt, manganese, and bromine. google.com
| Step | Reaction | Key Reagents and Conditions | Product |
| 1 | Suzuki-Miyaura Coupling | 3-bromotoluene, 3-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | 3,3'-Dimethylbiphenyl |
| 2 | Oxidation | KMnO₄, H₂O, heat | 3'-Methyl-[1,1'-biphenyl]-3-carboxylic acid |
| 3 | Side-chain Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, heat | 3'-(Bromomethyl)-[1,1'-biphenyl]-3-carboxylic acid |
| 4 | Cyanation | NaCN, DMSO, heat | 3'-(Cyanomethyl)-[1,1'-biphenyl]-3-carboxylic acid |
| 5 | Hydrolysis | HCl (aq), heat | This compound |
This table provides a summary of a potential synthetic sequence for this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally considered a greener alternative to older methods like the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. rsc.orgorganic-chemistry.org The catalytic nature of the Suzuki reaction leads to higher atom economy and reduced waste generation. Further improvements in the greenness of this step can be achieved by using more sustainable catalysts, such as palladium nanoparticles or palladium supported on solid matrices, which can facilitate catalyst recovery and reuse. The use of water as a solvent in Suzuki-Miyaura reactions also contributes to a greener process. organic-chemistry.org
The oxidation steps in the proposed synthesis are another area where green chemistry principles can be applied. Traditional oxidizing agents like potassium permanganate generate significant amounts of manganese dioxide waste. Alternative, greener oxidation methods could be explored, such as catalytic oxidation using molecular oxygen or hydrogen peroxide as the primary oxidant, in combination with a suitable catalyst. These methods produce water as the only byproduct, making them highly desirable from an environmental perspective.
The choice of solvents is also a critical aspect of green chemistry. The use of hazardous solvents like carbon tetrachloride in the bromination step should be avoided. Greener alternatives, such as supercritical carbon dioxide or ionic liquids, could be investigated. Furthermore, minimizing the number of synthetic steps and purification procedures can also reduce solvent consumption and waste generation.
Scale-Up Synthesis Considerations for Academic and Potential Industrial Applications
The transition of the synthesis of this compound from a laboratory scale to an academic or potential industrial scale presents several challenges that need to be addressed.
For the Suzuki-Miyaura coupling step, the cost and availability of the palladium catalyst are significant factors on a larger scale. Efficient catalyst recovery and recycling protocols would be essential to make the process economically viable. The use of heterogeneous catalysts or the implementation of continuous flow reactors could facilitate catalyst separation and reuse. researchgate.net The heat management of the exothermic coupling reaction also becomes more critical on a larger scale to ensure safety and maintain consistent product quality.
The oxidation steps also require careful consideration for scale-up. The use of highly reactive oxidizing agents like potassium permanganate on a large scale can pose safety risks due to the exothermic nature of the reaction and the potential for runaway reactions. The handling and disposal of the large quantities of manganese dioxide waste would also be a logistical and environmental challenge. Therefore, the development of a safe and efficient catalytic oxidation process would be highly advantageous for industrial production. acs.org
Purification of the final product and intermediates is another important aspect of scale-up. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process that consistently yields the desired product in high purity would be a key objective.
Finally, a thorough process safety assessment would be required before any large-scale synthesis is undertaken. This would involve identifying potential hazards associated with the reagents, intermediates, and reaction conditions, and implementing appropriate safety measures to mitigate these risks.
Chemical Reactivity and Transformation Studies of 3 3 Carboxymethyl Phenyl Benzoic Acid
Carboxylic Acid Functional Group Reactivity in 3-[3-(Carboxymethyl)phenyl]benzoic Acid
The presence of two carboxylic acid groups, one directly attached to the phenyl ring and the other as part of the carboxymethyl substituent, allows for a range of reactions typical of this functional class. The differing electronic environments of these two groups may also allow for selective reactions under carefully controlled conditions.
Esterification Reactions and Derivative Formation from this compound
The conversion of the carboxylic acid groups in this compound to esters is a fundamental transformation for creating various derivatives. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method. tcu.educhemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would be expected to yield the corresponding dimethyl ester. youtube.com Similarly, using ethanol (B145695) would produce the diethyl ester. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
More contemporary methods for esterification that operate under milder conditions often employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These reagents activate the carboxylic acid, facilitating attack by the alcohol. organic-chemistry.org
| Alcohol | Catalyst/Reagent | Expected Ester Derivative | General Reaction Conditions |
| Methanol | H₂SO₄ (catalytic) | Dimethyl 3,3'-(biphenyl-3,3'-diyl)diacetate | Reflux in excess methanol |
| Ethanol | H₂SO₄ (catalytic) | Diethyl 3,3'-(biphenyl-3,3'-diyl)diacetate | Reflux in excess ethanol |
| Various Alcohols | DCC/DMAP | Corresponding Diester | Room temperature in an aprotic solvent |
This table presents expected outcomes based on general esterification principles; specific experimental data for this compound was not found in the searched literature.
Amidation and Peptide Coupling Methodologies with this compound
The formation of amides from this compound involves its reaction with primary or secondary amines. Direct reaction by heating is possible but often requires harsh conditions. sphinxsai.com More commonly, the carboxylic acid is activated in situ using coupling reagents.
A widely used method involves carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.netresearchgate.net The byproduct, a urea (B33335) derivative, is often insoluble (in the case of DCC) or water-soluble (in the case of EDC), facilitating its removal. tcu.edu
For more sensitive substrates or to suppress side reactions and racemization in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. tcu.edu Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective for amide bond formation. researchgate.netnih.gov
| Amine | Coupling Reagent/System | Expected Amide Derivative | General Reaction Conditions |
| Primary Amine (R-NH₂) | DCC or EDC | N,N'-Dialkyl-2,2'-(biphenyl-3,3'-diyl)diacetamide | Room temperature in a suitable solvent |
| Secondary Amine (R₂NH) | HATU/Base | N,N,N',N'-Tetraalkyl-2,2'-(biphenyl-3,3'-diyl)diacetamide | Room temperature, often in DMF or CH₂Cl₂ |
| Amino Acid Ester | EDC/HOBt | Dipeptide-like conjugate | Standard peptide coupling conditions |
This table illustrates expected products from common amidation reactions; specific experimental results for this compound were not available in the provided search results.
Carboxymethyl Group Transformations of this compound
The carboxymethyl group (-CH₂COOH) offers reaction possibilities distinct from the directly-attached carboxylic acid, most notably decarboxylation.
Decarboxylation Pathways and Mechanisms of the Carboxymethyl Moiety
The carboxymethyl group, being a derivative of phenylacetic acid, can undergo decarboxylation, the loss of carbon dioxide, under certain conditions. Phenylacetic acids can decarboxylate via different mechanisms depending on the reaction conditions and the form of the acid (neutral or anionic). researchgate.netelsevierpure.com
Under hydrothermal conditions (e.g., 300 °C), the neutral phenylacetic acid molecule is proposed to decarboxylate through the formation of a ring-protonated zwitterion. researchgate.netelsevierpure.com In contrast, the phenylacetate (B1230308) anion is thought to decarboxylate directly to a benzyl (B1604629) anion. researchgate.netelsevierpure.com The presence of substituents on the phenyl ring can influence the rate of this reaction. elsevierpure.com
For this compound, heating would likely lead to the decarboxylation of the carboxymethyl group to yield 3-(m-tolyl)benzoic acid. The reaction is essentially the removal of the -COOH group from the acetic acid moiety and its replacement with a hydrogen atom. rsc.org This type of reaction can sometimes be facilitated by heating with soda lime. rsc.org It is important to note that simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating, but the presence of the α-phenyl group facilitates this process. libretexts.org
| Reaction | Conditions | Expected Product | Plausible Mechanism |
| Thermal Decarboxylation | High Temperature (e.g., >200 °C) | 3-(m-Tolyl)benzoic acid | Formation of a benzyl-like carbanion intermediate followed by protonation |
| Soda-Lime Decarboxylation | Heating with Soda Lime | 3-(m-Tolyl)benzoic acid | Formation of the sodium salt followed by elimination of sodium carbonate |
This table is based on the general principles of decarboxylation of phenylacetic acids. Specific studies on this compound were not found.
Aromatic Ring Reactivity and Substitution Patterns of this compound
The biphenyl (B1667301) core of the molecule is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to modifying aromatic systems.
Electrophilic Substitution Reactions on the Aromatic System of this compound
Both the carboxylic acid (-COOH) and the carboxymethyl (-CH₂COOH) groups are electron-withdrawing and, therefore, deactivating and meta-directing for electrophilic aromatic substitution. nih.govmasterorganicchemistry.com In the case of this compound, both phenyl rings are substituted with a deactivating group. This will make electrophilic substitution reactions more difficult to carry out compared to benzene (B151609) itself, requiring harsher conditions.
The directing effects of the two groups will influence the position of any incoming electrophile. For the phenyl ring bearing the -COOH group, substitution would be expected to occur at the positions meta to this group (positions 3' and 5' relative to the biphenyl linkage). For the other ring bearing the -CH₂COOH group, substitution would also be directed to the meta positions (positions 3 and 5 relative to the biphenyl linkage).
A study on the nitration of biphenyl derivatives with electron-withdrawing groups indicated that the regioselectivity is dependent on reaction conditions and the position and nature of the substituents. iaea.org For example, nitration of benzoic acid itself typically yields 3-nitrobenzoic acid as the major product. libretexts.orgsigmaaldrich.com Applying this to this compound, nitration would likely introduce nitro groups at the positions meta to the existing deactivating groups on each ring.
| Electrophilic Reaction | Reagents | Expected Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | Mixture of mono- and di-nitro derivatives, with substitution at positions meta to the deactivating groups. | Both -COOH and -CH₂COOH are meta-directing and deactivating. nih.govmasterorganicchemistry.com |
| Halogenation (Bromination) | Br₂ / FeBr₃ | Mixture of mono- and di-bromo derivatives, with substitution at positions meta to the deactivating groups. | Both substituents are deactivating, requiring a Lewis acid catalyst. chegg.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Likely to be very difficult or unsuccessful. | The aromatic rings are strongly deactivated by the carboxylic acid groups, which can also react with the Lewis acid catalyst. organic-chemistry.orgwikipedia.org |
This table provides predicted outcomes based on established principles of electrophilic aromatic substitution. Specific experimental verification for this compound is not available in the searched literature.
Nucleophilic Substitution Reactions Modifying the this compound Structure
The carboxylic acid groups of this compound are primary sites for nucleophilic acyl substitution reactions. These transformations are fundamental in synthesizing derivatives with altered physical and chemical properties, such as esters and amides, which can be precursors for polymers or pharmacologically active molecules.
The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid. libretexts.org For the reaction to proceed efficiently, the hydroxyl group of the carboxylic acid, which is a poor leaving group, typically requires activation. wikipedia.org This can be achieved by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Esterification:
One of the most common nucleophilic substitution reactions is esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a widely used method. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For a dicarboxylic acid like this compound, the reaction can potentially yield a monoester or a diester, depending on the stoichiometry of the alcohol used.
A plausible reaction for the formation of the dimethyl ester would involve heating the diacid in methanol with an acid catalyst.
Table 1: Hypothetical Reaction Parameters for the Esterification of this compound
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Dimethyl 3-[3-(methoxycarbonylmethyl)phenyl]benzoate |
This data is predictive and based on general principles of Fischer esterification.
Amide Formation:
The formation of amides from carboxylic acids and amines is another crucial nucleophilic substitution reaction. Directly heating a mixture of a carboxylic acid and an amine can lead to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (often above 100°C) to dehydrate and form the amide bond. wikipedia.org
To facilitate amide formation under milder conditions, coupling agents are frequently employed. youtube.com Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. libretexts.orglibretexts.org The reaction proceeds through a reactive O-acylisourea intermediate. youtube.com
For this compound, reaction with a primary or secondary amine in the presence of a coupling agent would be expected to yield the corresponding mono- or diamide.
Table 2: Hypothetical Reaction Parameters for Amide Formation from this compound
| Reactant | Reagent | Coupling Agent | Solvent | Temperature (°C) | Product |
| This compound | Benzylamine (2 equiv.) | DCC | Dichloromethane | Room Temperature | N,N'-Dibenzyl-2,2'-(3,3'-biphenylylene)diacetamide |
This data is predictive and based on standard amidation protocols using coupling agents.
Redox Chemistry of this compound
The redox chemistry of this compound is not extensively documented in the literature. However, predictions about its behavior can be made by considering the electrochemical properties of its constituent parts: the benzoic acid moieties and the biphenyl system.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of chemical species. libretexts.orgossila.com In a CV experiment, the potential applied to a working electrode is swept linearly between two set values, and the resulting current is measured. libretexts.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species. youtube.com
For an aromatic carboxylic acid like benzoic acid, the carboxylic acid group is generally considered to be electrochemically inactive within the typical potential windows used in common organic solvents. The aromatic ring, however, can undergo oxidation at high positive potentials and reduction at high negative potentials. The presence of the carboxyl group, which is a deactivating group, would be expected to make both the oxidation and reduction of the phenyl rings more difficult compared to unsubstituted benzene.
In the case of this compound, the two phenyl rings of the biphenyl system can interact electronically. The redox behavior would likely involve the biphenyl core. It is plausible that the compound would exhibit two distinct, albeit closely spaced, reduction waves corresponding to the sequential reduction of the two phenyl rings. Similarly, oxidation would likely target the biphenyl system.
Table 3: Predicted Redox Potentials for this compound
| Process | Predicted Potential (vs. Ag/AgCl) | Comments |
| Reduction 1 | Highly negative | Corresponds to the reduction of one phenyl ring. |
| Reduction 2 | Slightly more negative than Reduction 1 | Corresponds to the reduction of the second phenyl ring. |
| Oxidation | Highly positive | Corresponds to the oxidation of the biphenyl system. |
This data is predictive and based on the general electrochemical behavior of aromatic carboxylic acids and biphenyl systems. The exact potentials would depend on the solvent, electrolyte, and electrode material used.
The redox chemistry of this molecule could be relevant in the context of synthesizing conductive polymers or materials with specific electronic properties, where the biphenyl unit can be electropolymerized. However, detailed experimental studies are required to fully elucidate the electrochemical behavior of this compound.
Advanced Biological and Biochemical Research Applications of 3 3 Carboxymethyl Phenyl Benzoic Acid
Investigation into Biological Interactions of 3-[3-(Carboxymethyl)phenyl]benzoic Acid
The unique structure of this compound, featuring two carboxylic acid groups on a biphenyl (B1667301) scaffold, suggests potential for diverse interactions with biological macromolecules. smolecule.com Its solubility and specific substitution pattern are features that may influence its biological activity. smolecule.com
The study of how a compound binds to proteins is fundamental to understanding its mechanism of action. For carboxylic acids like this compound, interactions with plasma proteins such as albumin can significantly affect their distribution and availability in the body. nih.govnih.gov Furthermore, binding to specific receptor or enzyme targets is often the basis of a compound's pharmacological effect. niscpr.res.inmdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net
While specific molecular docking studies for this compound are not widely published, research on other benzoic acid derivatives provides insight into the methodology. For instance, a study on a triazole-substituted benzoic acid derivative (PTMTBA) investigated its interaction with carbonic anhydrase II (PDB ID: 3FFP) using AutoDock Vina software. niscpr.res.inresearchgate.net Such simulations can predict binding energy, a key indicator of binding strength, and identify the specific amino acid residues involved in the interaction. researchgate.net The analysis often includes examining molecular electrostatic potential (MEP) to understand the charge distribution and reactive sites of the molecule. niscpr.res.in
Table 1: Example of Molecular Docking Data for a Benzoic Acid Derivative (PTMTBA) with Carbonic Anhydrase II (PDB: 3FFP) This table presents data for a different, but structurally related, compound (PTMTBA) to illustrate the outputs of a typical molecular docking study. niscpr.res.inresearchgate.net
| Parameter | Value | Interacting Residues |
| Binding Energy | -9.4 kcal/mol | HIS 94, HIS 96, HIS 119, VAL 121, LEU 198, THR 199, THR 200 |
| Hydrogen Bonds | Present | Details not specified |
| Hydrophobic Contacts | Present | Details not specified |
| Electrostatic Contacts | Present | Details not specified |
Experimental methods are essential to validate computational predictions and accurately quantify binding parameters. Equilibrium dialysis is a classic technique used to determine the binding affinity (K) and the number of binding sites (n) of a ligand to a protein, such as human serum albumin. nih.gov
For example, a study on 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, another dicarboxylic acid that inhibits ligand binding to albumin, used equilibrium dialysis to characterize its interaction. nih.gov The results showed a high-affinity primary binding site, explaining its potency as a binding inhibitor. nih.gov Similar experimental approaches could be applied to this compound to determine its binding characteristics with human serum albumin or other target proteins.
Table 2: Example of Albumin Binding Parameters for a Furan Dicarboxylic Acid This table shows data for a different compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, to exemplify data from experimental protein binding studies. nih.gov
| Parameter | Value | Conditions |
| Primary Binding Site (n₁) | 0.6 | pH 7.4, 37°C |
| Primary Association Constant (K₁) | 4.8 x 10⁶ M⁻¹ | pH 7.4, 37°C |
Understanding how a compound enters cells is critical for its development as a therapeutic agent. smolecule.com Cellular uptake can occur through various energy-dependent (endocytosis) and energy-independent (passive diffusion) pathways. dovepress.commdpi.com Endocytosis is a major route and includes mechanisms like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.gov
In vitro assays using cell lines are employed to dissect the specific pathways involved in a compound's cellular entry. These assays often involve treating cells with the compound in the presence of specific inhibitors for different uptake routes. researchgate.net For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while amiloride (B1667095) can block macropinocytosis. dovepress.com A reduction in the intracellular concentration of the compound in the presence of a specific inhibitor indicates the involvement of that pathway. dovepress.comresearchgate.net
While specific permeability data for this compound is not available, the following table illustrates how data from such an assay would be presented.
Table 3: Illustrative Example of Cellular Uptake Inhibition Assay Results This table is a conceptual representation of potential results from a cellular permeability assay, based on common inhibitors for endocytic pathways. dovepress.comresearchgate.net
| Inhibitor | Target Pathway | Cell Line | % Reduction in Uptake (Mean ± SD) |
| None (Control) | - | HeLa | 0 ± 0 |
| Low Temperature (4°C) | Energy-dependent uptake | HeLa | 75 ± 8 |
| Chlorpromazine | Clathrin-mediated endocytosis | HeLa | 45 ± 6 |
| Genistein | Caveolae-mediated endocytosis | HeLa | 20 ± 4 |
| Amiloride | Macropinocytosis | HeLa | 15 ± 5 |
Pharmacokinetic (PK) studies describe how an organism affects a drug, covering absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies describe what the drug does to the organism. Modeling these processes is crucial for understanding a compound's behavior in a biological system. nih.gov
Research on a different compound, p-(3,3-dimethyl-1-triazeno) benzoic acid, provides an example of pharmacokinetic parameters determined in mice. nih.gov The study measured the drug's plasma half-life, clearance rate, and tissue distribution. nih.gov Such data is vital for establishing a compound's potential efficacy and retention in the body. For this compound, its two carboxylic acid groups might lead to metabolism via glucuronidation, a common pathway for acidic compounds. nih.govnih.gov
Table 4: Example of Pharmacokinetic Parameters for an Anticancer Benzoic Acid Derivative in Mice This table presents data for a different compound, p-(3,3-dimethyl-1-triazeno) benzoic acid, to illustrate typical pharmacokinetic data. nih.gov
| Pharmacokinetic Parameter | Value |
| Terminal Half-life (t½) | ~2.5 hours |
| Plasma Clearance | ~6 ml/min per kg |
| Highest Tissue Distribution | Tumor, Liver, Kidney, Lung |
| Major Metabolite | Glucuronide conjugate |
Cellular Uptake Mechanisms and Intracellular Fate of this compound
Exploration of Therapeutic Potential of this compound
The unique structural characteristics of this compound, a biphenyl derivative featuring two carboxylic acid groups, have prompted preliminary investigations into its therapeutic possibilities. smolecule.com The arrangement of a benzoic acid moiety substituted at the meta-position with a phenyl ring bearing a carboxymethyl group confers distinct electronic and steric properties that are of interest in medicinal chemistry. smolecule.com
Research into the therapeutic applications of this compound has identified its potential as an anti-inflammatory agent. smolecule.com While detailed in-vivo or in-vitro study data for this specific compound is not extensively published, its structural class, arylacetic acids and benzoic acid derivatives, is well-known for anti-inflammatory effects. For instance, related compounds have demonstrated the ability to reduce inflammation in various experimental models. nih.govresearchgate.net Studies on other phenolic acids have shown they can exert anti-inflammatory activity by inhibiting key inflammatory pathways like NLRP3 and TLRs/MyD88. frontiersin.org A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce inflammatory parameters in LPS-induced rats, suggesting a potential mechanism via cyclooxygenase-2 (COX-2) inhibition. nih.gov These findings for related structures provide a strong rationale for the suggested anti-inflammatory potential of this compound.
The compound this compound has been noted for its potential use as an analgesic agent. smolecule.com This potential is largely inferred from research on structurally analogous compounds. For example, a novel arylacetic acid, 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, demonstrated significant analgesic activity in mice, with its mechanism appearing to be linked to the inhibition of COX-1 activity. nih.gov Similarly, 3-benzoyl-propionic acid was found to reduce pain responses in both acetic acid-induced writhing and formalin tests in animal models. researchgate.net The analgesic actions of various phenolic acids are well-documented, often linked to their ability to modulate inflammatory cytokines like TNF-α and IL-1β, which are key mediators of pain. mdpi.com
Beyond its potential anti-inflammatory and analgesic effects, the chemical structure of this compound suggests it may possess other pharmacological activities, based on studies of similar benzoic acid derivatives.
Antihyperlipidemic Activity: A benzoic acid derivative, S-2E, has been shown to lower blood cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov
Metabolic Regulation: Derivatives of 3-phenoxybenzoic acid have been found to act as peroxisome proliferator-activated receptor γ (PPARγ) agonists and can activate glucokinase, suggesting a role in metabolic regulation. researchgate.net
Antimicrobial Properties: Benzoic acid and its derivatives are widely used as antimicrobial preservatives, indicating a potential for antibacterial and antifungal activity. researchgate.net
Table 1: Potential Pharmacological Activities of Structurally Related Benzoic Acid Derivatives
| Pharmacological Activity | Example Compound | Investigated Mechanism | Reference |
|---|---|---|---|
| Anti-hyperlipidemic | (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E) | Inhibition of HMG-CoA reductase and acetyl-CoA carboxylase | nih.gov |
| Metabolic Regulation | 2-cyanoprop-2-yl 3-phenoxybenzoate | PPARγ agonist activity, Glucokinase activation | researchgate.net |
Mechanism of Action Research for this compound in Biological Systems
There is currently a notable absence of scientific research specifically delineating the mechanism of action for this compound within any biological system. smolecule.com While its potential as a pharmaceutical agent has been suggested, the molecular pathways and specific biological targets through which it might exert its effects have not been empirically determined for this particular compound. smolecule.com The existing information is primarily based on its structural classification and the known activities of related molecules.
Given the lack of direct research, hypotheses for the mechanism of action of this compound can be formulated based on the activities of structurally similar compounds. These hypotheses can form the basis of future experimental investigations.
Hypothesized Mechanisms:
Inhibition of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylic acid moiety, the compound may inhibit COX-1 and/or COX-2 enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govnih.gov
Modulation of Inflammatory Cytokine Production: The compound could suppress the production or signaling of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govmdpi.com This is a common mechanism for many anti-inflammatory phenolic acids. frontiersin.org
Inhibition of Inflammatory Pathways: It may act on key signaling cascades like the NF-κB pathway, which is a central regulator of inflammatory responses, or inhibit the activation of the NLRP3 inflammasome. frontiersin.orgmdpi.com
General Energy Depletion in Target Cells: Drawing from the known mechanism of benzoic acid in some organisms, the compound might disrupt cellular energy metabolism, for instance by causing ATP depletion, which could be relevant for potential antimicrobial applications. nih.gov
Table 2: Proposed Experimental Designs to Elucidate Mechanism of Action
| Proposed Hypothesis | Experimental Approach | Key Parameters to Measure | Potential Outcome |
|---|---|---|---|
| Inhibition of COX Enzymes | In vitro enzyme assays using purified COX-1 and COX-2. | IC50 values for inhibition of each enzyme isoform. | Determine potency and selectivity of COX inhibition. nih.gov |
| Modulation of Cytokine Production | Cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) treated with the compound. | Levels of TNF-α, IL-1β, and IL-6 in cell culture supernatants measured by ELISA. | Quantify the compound's ability to suppress key pro-inflammatory cytokines. nih.gov |
| Inhibition of NF-κB Pathway | Western blot analysis of treated cells to detect phosphorylation of NF-κB pathway proteins (e.g., IκBα, p65). Immunofluorescence to observe nuclear translocation of p65. | Phosphorylation status and subcellular localization of NF-κB components. | Elucidate if the compound acts on this central inflammatory signaling pathway. mdpi.com |
| Inhibition of NLRP3 Inflammasome | In vitro studies on primed macrophages stimulated with NLRP3 activators (e.g., ATP, nigericin) in the presence of the compound. | Measurement of IL-1β cleavage and release. | Ascertain if the compound specifically targets the NLRP3 inflammasome. frontiersin.org |
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies focus on identifying the key structural motifs responsible for their interactions with biological targets and optimizing these interactions to enhance potency and selectivity. These investigations systematically modify the core scaffold—which consists of two phenyl rings linked together, each bearing an acidic functional group—to probe the chemical space around a biological target.
A key area where analogs of this compound have been investigated is in the inhibition of enzymes involved in inflammatory processes and viral replication. One such enzyme is cytosolic phospholipase A2 alpha (cPLA2α), which is pivotal in the inflammatory cascade by releasing arachidonic acid from cell membranes. patsnap.comrsc.org Inhibiting cPLA2α is an attractive strategy for controlling inflammatory disorders. rsc.org The general principle of SAR in this context involves modifying the inhibitor's structure to achieve better binding to the enzyme's active site or to an allosteric site, thereby blocking its function. patsnap.com
For instance, research into inhibitors of SARS-CoV-2 nsp14, a viral methyltransferase essential for RNA capping and translation, has provided valuable SAR data on related benzoic acid derivatives. nih.gov These studies demonstrate how specific substitutions on the benzoic acid ring can dramatically alter inhibitory activity.
Detailed Research Findings:
In a notable study on SARS-CoV-2 nsp14 methyltransferase inhibitors, researchers synthesized and evaluated a series of 3-(adenosylthio)benzoic acid derivatives. nih.gov The parent compound, 3-adenosylthiobenzoic acid, served as a starting point for SAR exploration. The introduction of various substituents at different positions on the benzoic acid ring led to significant changes in inhibitory potency.
Key findings from these SAR studies include:
Substitution Position: The position of substituents on the benzoic acid ring is critical. Modifications at the 2-position of the benzoic acid moiety in 3-adenosylthiobenzoic acid analogs led to an 8- to 9-fold improvement in activity. nih.gov
Nature of Substituent: The type of chemical group introduced has a profound impact. The introduction of chloro, bromo, methoxy, or phenyl groups at the 2-position all enhanced the inhibitory effect against nsp14. nih.gov
Bioisosteric Replacement: Replacing the carboxylic acid group with other functional groups is a common strategy to improve properties like cell membrane permeability. nih.gov
Extended Structures: The addition of a 3-phenyl group in a related analog, 3-(adenosylthiomethyl)benzoic acid, resulted in a compound with subnanomolar inhibitory activity, suggesting that extending the structure to occupy additional binding pockets can dramatically increase potency. nih.gov This particular analog was found to be a bisubstrate inhibitor, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding sites of the enzyme. nih.gov
These findings suggest that the two phenyl rings of this compound offer multiple sites for modification. Altering the substituents on either ring, changing the nature of the acidic groups (carboxymethyl and carboxylic acid), or modifying the linkage between the rings could all be explored to optimize its activity against various biological targets.
Below are data tables illustrating the structure-activity relationships for analogs related to this compound, based on their inhibitory activity against specific enzymes.
Table 1: SAR of 3-(Adenosylthio)benzoic Acid Analogs as SARS-CoV-2 nsp14 Inhibitors
| Compound | Modification on Benzoic Acid Ring | IC₅₀ (nM) against nsp14 | Fold Improvement over Parent Compound |
|---|---|---|---|
| Parent Compound (2a) | None | 2.5 | 1x |
| Analog 1 | 2-chloro | 0.3 | ~8x |
| Analog 2 | 2-bromo | 0.3 | ~8x |
| Analog 3 | 2-methoxy | 0.3 | ~8x |
| Analog 4 | 2-phenyl | 0.3 | ~8x |
| Analog 5 (5p) | 3-(adenosylthiomethyl)benzoic acid with 3-phenyl group | <1 | >2.5x |
Data sourced from a study on nsp14 methyltransferase inhibitors. nih.gov The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Activity of Various Inhibitors on Cytosolic Phospholipase A₂α (cPLA2α)
| Inhibitor | Target Enzyme | IC₅₀ | Cell System |
|---|---|---|---|
| AACOCF₃ | cPLA2α | 2 µM | Platelets |
| ML3176 | cPLA2α | 1.6 µM | Platelets |
Data illustrates the potency of different structural classes of inhibitors on cPLA2α, a potential target for benzoic acid analogs. rsc.org
The SAR data from related compounds provide a clear roadmap for the rational design of novel derivatives of this compound. By systematically applying these principles, researchers can develop more potent and selective molecules for advanced biological and biochemical research applications.
Material Science and Polymer Chemistry Applications of 3 3 Carboxymethyl Phenyl Benzoic Acid
Utilization of 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Polymer Development
The unique structure of this compound, which features two carboxylic acid groups with different reactivities and a flexible methylene (B1212753) spacer, makes it a potentially valuable monomer for creating advanced polymers such as polyesters and polyamides.
In polymer synthesis, this compound can be classified as an asymmetrical dicarboxylic acid monomer. The two carboxyl groups—one directly attached to the phenyl ring (benzoic acid moiety) and the other linked via a methylene group (carboxymethyl moiety)—would likely exhibit different reactivities during polymerization. This difference could be exploited to control polymer architecture.
The primary mechanism for incorporating this monomer into polymers would be through condensation polymerization. libretexts.org For instance, in the synthesis of polyesters, it would react with diols, and in the synthesis of polyamides, it would react with diamines, forming ester or amide linkages, respectively. libretexts.orgscience-revision.co.uk
The meta-substitution pattern on the benzene (B151609) ring, similar to isophthalic acid, is expected to create kinks in the polymer chain, disrupting the crystalline packing and leading to the formation of amorphous or semi-crystalline polymers. atamanchemicals.comwikipedia.org This contrasts with the linear and rigid polymers typically obtained from para-substituted monomers like terephthalic acid. penpet.comwikipedia.org The flexible -CH2- group between the phenyl ring and one of the carboxyl groups would further enhance this effect, increasing the flexibility of the resulting polymer backbone. acs.org
The incorporation of this compound as a comonomer is anticipated to significantly influence the final properties of a polymer.
Thermal Properties: The aromatic rings would contribute to good thermal stability, a characteristic feature of aromatic polymers. acs.org However, the meta-substitution and the flexible methylene spacer would likely lower the glass transition temperature (Tg) and melting point (Tm) compared to polymers made from more rigid and symmetrical aromatic dicarboxylic acids like terephthalic acid. acs.orgnih.gov This could be advantageous for improving processability.
Mechanical Properties: The introduction of this monomer would likely result in polymers with reduced stiffness and increased flexibility and impact strength compared to their counterparts made from purely rigid aromatic acids. nih.govtaylorandfrancis.com The balance between the rigid phenyl ring and the flexible methylene linker could be used to tailor the mechanical response of the material.
Solubility: The less regular polymer structure resulting from the monomer's asymmetry is expected to enhance solubility in common organic solvents, which is a significant advantage for processing and application, particularly in coatings and films. taylorandfrancis.com
Adhesion and Dyeability: If one of the carboxylic acid groups is intentionally left unreacted to become a pendant group, it would introduce polarity to the polymer chain. acs.org These pendant carboxyl groups can dramatically improve adhesion to various substrates through hydrogen bonding and other polar interactions. researchgate.netgoogle.com They also serve as reactive sites for cross-linking or for grafting other molecules, and can act as dye-receptive sites in fibers. polyestermfg.com
Illustrative Data Table: Predicted Impact on Polymer Properties
The following table provides an illustrative comparison of the expected properties of a hypothetical polyester (B1180765) based on this compound versus polyesters based on standard aromatic dicarboxylic acids. The values are projections based on established structure-property relationships in polymer science.
| Property | Polyethylene (B3416737) Terephthalate (PET) (from Terephthalic Acid) | Hypothetical Polyester (from this compound) | Rationale for Predicted Change |
| Crystallinity | Semi-crystalline | Amorphous to low-crystallinity | The monomer's asymmetry and flexible spacer disrupt chain packing. atamanchemicals.comacs.org |
| Glass Transition (Tg) | ~75 °C | Lower | Increased chain flexibility due to the methylene group and meta-linkage. nih.govwikipedia.org |
| Solubility | Low in common solvents | Higher | The irregular structure reduces intermolecular forces. taylorandfrancis.com |
| Flexibility | Rigid | Higher | The -CH2- group acts as a flexible joint in the polymer backbone. acs.org |
Applications of this compound in Coatings Technology
The structural attributes of this compound make it a promising candidate for use in high-performance coatings, where properties like adhesion, durability, and chemical resistance are paramount.
In coating formulations, such as alkyd or polyester resins, this compound could be used as a modifying monomer. Its incorporation is expected to provide several benefits:
Enhanced Adhesion: The key feature for coatings would be the potential for a pendant carboxylic acid group. This functionality is well-known to promote adhesion to a wide variety of substrates, including metals and other polymers, by forming strong interfacial bonds. researchgate.netsvc.org This can reduce the need for a separate primer coat. researchgate.net
Improved Flexibility and Impact Resistance: The inherent flexibility of the monomer would translate to the cured coating, making it less brittle and more resistant to cracking upon impact or bending. taylorandfrancis.com
Cross-linking and Cure Response: The carboxylic acid groups can be used as sites for cross-linking with other resin components, such as epoxy or melamine-formaldehyde resins, to form a durable, thermoset network. The differential reactivity of the two acid groups could potentially be used to control the curing profile.
The aromatic nature of the monomer imparts a degree of chemical and thermal stability to the polymer backbone. Polyesters derived from isophthalic acid, a structural analogue, are known for their superior chemical resistance, particularly to water, as well as enhanced durability and weatherability compared to those made from ortho-phthalic acid. atamanchemicals.comtaylorandfrancis.com It is reasonable to infer that polymers incorporating this compound would exhibit similar robust characteristics, making them suitable for protective coatings in demanding environments.
Development of Advanced Materials Incorporating this compound
Beyond conventional polymers and coatings, the unique structure of this monomer opens up possibilities for more advanced materials. The presence of two distinct carboxylic acid functionalities could be leveraged to create complex polymer architectures. For example, it could be used to synthesize hyperbranched polymers or dendrimers.
Furthermore, the pendant carboxyl groups could serve as anchoring points for functional moieties, leading to the development of "smart" materials. For instance, grafting biocompatible polymer chains like polyethylene glycol could create surfaces for biomedical devices. The introduction of chromophores could lead to materials with specific optical properties. The ability to modify the polymer post-synthesis via the pendant carboxyl groups provides a versatile platform for creating a wide range of functional materials.
3 3 Carboxymethyl Phenyl Benzoic Acid As a Chemical Intermediate
Precursor Role of 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Synthesizing Complex Organic Moleculessmolecule.com
This compound is a versatile chemical intermediate, serving as a foundational building block for the synthesis of more complex organic molecules. smolecule.com Its structure, featuring a biphenyl (B1667301) core substituted with two carboxylic acid groups at meta-positions, provides multiple reactive sites for chemical modification. This arrangement imparts unique electronic and steric properties, making it a valuable component in various synthetic strategies, including the construction of supramolecular assemblies and coordination polymers. smolecule.com The dual carboxylic functionalities allow for stepwise or simultaneous reactions, enabling the controlled growth of molecular complexity.
Derivatization of this compound for Diverse Chemical Libraries
The presence of two carboxylic acid groups on the this compound scaffold makes it an ideal candidate for developing diverse chemical libraries through combinatorial synthesis. Derivatization can be achieved by targeting these functional groups to introduce a wide array of chemical motifs.
Key derivatization reactions include:
Esterification: The carboxylic acid groups can readily react with a vast library of alcohols to form esters. This process allows for the systematic modification of the compound's polarity, solubility, and steric bulk.
Amidation: Reaction with diverse primary and secondary amines leads to the formation of amides. This introduces hydrogen bond donors and acceptors, significantly altering the molecule's biological and physical properties.
Reductions: The carboxylic acids can be reduced to their corresponding alcohols, providing new points for further functionalization, such as etherification.
Halogenation: The aromatic rings can be halogenated, introducing reactive handles for subsequent cross-coupling reactions, further expanding the diversity of the chemical library.
By employing a split-and-pool strategy with these reactions, a large number of distinct compounds can be generated from this single precursor, which is crucial for high-throughput screening in drug discovery and materials science. For instance, a similar approach using 3-amino-5-hydroxybenzoic acid as a core structure has been successfully used to prepare a non-peptide library of over 2,000 compounds. nih.gov
Table 1: Potential Derivatization Reactions for Chemical Library Synthesis
| Reaction Type | Reagent Class | Functional Group Formed | Potential Applications |
| Esterification | Alcohols | Ester | Prodrugs, Polymers, Liquid Crystals |
| Amidation | Amines | Amide | Biologically active compounds, Polyamides |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Alcohol | Further functionalization, Polyester (B1180765) synthesis |
| Halogenation | Halogenating Agents (e.g., NBS) | Aryl Halide | Cross-coupling reactions, Synthetic intermediates |
Synthetic Pathways Employing this compound for Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various biologically active molecules. Benzoic acids are crucial building blocks for a multitude of primary and specialized metabolites in plants, including defense compounds and hormones. researchgate.net The biphenyl structure is also a key feature in many pharmacologically important compounds.
The synthetic utility of this compound lies in its potential to serve as a key fragment in a convergent synthesis strategy. For example, its dicarboxylic nature allows it to be used as a linker molecule to connect two different complex fragments, a common strategy in the synthesis of complex natural product analogues. The biosynthesis of many natural products, such as ansamycins and mitomycins, proceeds through benzoic acid precursors like 3-amino-5-hydroxybenzoic acid, highlighting the importance of substituted benzoic acids in creating complex molecular architectures. nih.gov Synthetic chemists can leverage this compound as a bio-inspired building block to construct novel molecules with potential biological activity.
Application of this compound in Ullmann Reaction Derivatizationsmolecule.com
The Ullmann reaction, a copper-catalyzed coupling method, is a cornerstone of organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. nih.gov this compound is a suitable substrate for derivatization using this reaction, enabling the synthesis of complex biaryl compounds and other valuable molecules. smolecule.com Its structure can be modified to include a halogen atom, making it a reactive partner in classic Ullmann condensations, or it can act as a nucleophile in Ullmann-type cross-coupling reactions.
Synthesis of Biaryl Compounds via Ullmann Reaction with 3-[3-(Carboxymethyl)phenyl]benzoic Acidsmolecule.com
The synthesis of biaryl compounds is a primary application of the Ullmann reaction. organic-chemistry.org Starting with this compound, a halogen (typically iodine or bromine) can be introduced onto one of the phenyl rings through electrophilic aromatic substitution. This halogenated derivative can then undergo a classic Ullmann homocoupling reaction in the presence of copper to form a larger, symmetrical tetra-aryl compound.
More commonly, the halogenated derivative would be used in an unsymmetrical coupling with a different aryl halide. This approach is particularly useful for creating complex, non-symmetrical biaryl structures, which are prevalent in pharmaceuticals and natural products. smolecule.comnih.gov Alternatively, the carboxylic acid groups could direct ortho-lithiation, followed by transmetalation to a copper intermediate, which could then be coupled with an aryl halide. While the classic Ullmann reaction often requires harsh conditions with high temperatures and stoichiometric amounts of copper, modern advancements have led to milder, catalytic versions. nih.govacs.org
A potential application is in the synthesis of N-aryl amino acids. For instance, this compound could potentially be used to prepare 2-[(carboxymethyl)-(phenyl)amino]benzoic acid through an Ullmann condensation, a reaction that couples an amine with an aryl halide. smolecule.com
Copper Catalysis in Ullmann Reaction Involving 3-[3-(Carboxymethyl)phenyl]benzoic Acidsmolecule.com
Copper is the essential catalyst for the Ullmann reaction. smolecule.com The mechanism generally involves the formation of an organocopper intermediate from the reaction of an aryl halide with a copper(I) species. organic-chemistry.org This intermediate then reacts with the second coupling partner.
Key aspects of copper catalysis in this context include:
Copper Source: Historically, activated copper powder was used in stoichiometric amounts. nih.govacs.org Modern protocols often employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), which are more reactive and efficient. nih.gov
Ligands: The efficiency and substrate scope of copper-catalyzed Ullmann reactions are significantly improved by the use of ligands. Ligands such as diamines (e.g., 1,10-phenanthroline), amino acids, and acetylacetonates stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base and Solvent: A base is typically required, especially in C-N and C-O cross-coupling reactions, to deprotonate the nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to ensure the reagents remain in solution at the required reaction temperatures.
Table 2: Typical Conditions for Copper-Catalyzed Ullmann Reactions
| Component | Example | Role in Reaction |
| Copper Catalyst | Copper(I) Iodide (CuI) | Facilitates C-C or C-Heteroatom bond formation |
| Ligand | 1,10-Phenanthroline | Stabilizes catalyst, enhances reactivity |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates nucleophile, neutralizes acid byproduct |
| Solvent | Dimethylformamide (DMF) | Dissolves reactants, allows for high reaction temperatures |
| Temperature | 100-200 °C | Provides activation energy for the reaction |
These catalytic systems would be directly applicable to Ullmann reactions involving derivatives of this compound, enabling its transformation into a wide range of more complex biaryl structures for various applications in chemistry and materials science.
Computational and Theoretical Investigations of 3 3 Carboxymethyl Phenyl Benzoic Acid
Quantum Chemical Calculations for 3-[3-(Carboxymethyl)phenyl]benzoic Acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic nature and predict its chemical reactivity.
An analysis of the electronic structure of this compound would reveal how electrons are distributed across the molecule, which is fundamental to its chemical and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and tends to donate these electrons in chemical reactions, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) ring system, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid and carboxymethyl groups. nih.gov This distribution influences the molecule's interaction with other chemical species.
To illustrate, the following table presents hypothetical calculated electronic properties for this compound based on typical values for similar aromatic carboxylic acids.
Computational methods can predict the most likely sites for chemical reactions on this compound. The molecular electrostatic potential (MEP) map is a valuable tool for this, visualizing the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid groups would exhibit negative potential, making them sites for interaction with electrophiles.
Furthermore, computational studies can model the entire course of a chemical reaction, identifying transition states and calculating activation energies. This is particularly useful for understanding reactions such as esterification at the carboxylic acid groups or electrophilic substitution on the aromatic rings. medcraveonline.com For instance, the reactivity of substituted biphenyl-2-carboxylic acids has been investigated in their reaction with diazodiphenylmethane, with rate data correlated using the Hammett equation. core.ac.uk Such studies provide insights into the transmission of electronic effects through the biphenyl system. core.ac.uk
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. youtube.com
The two phenyl rings in this compound are not coplanar and can rotate relative to each other around the central carbon-carbon single bond. This rotation gives rise to different conformations, and the energetically preferred conformation can be influenced by the surrounding environment. MD simulations can explore the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. nih.govcapes.gov.br
The dihedral angle between the two aromatic rings is a key parameter in this analysis. nih.gov In the gas phase, the molecule would likely adopt a twisted conformation to minimize steric hindrance. In a solvent, the preferred conformation might change due to interactions with solvent molecules.
Table 2: Hypothetical Conformational Data for this compound
| Environment | Predicted Dihedral Angle (°) | Rationale |
|---|---|---|
| Gas Phase | 35-45 | Minimization of intramolecular steric repulsion. |
| Water | 25-35 | Intermolecular hydrogen bonding may favor a more planar conformation. |
The solubility and behavior of this compound are significantly influenced by its interactions with solvent molecules. MD simulations can model the solvation process by surrounding the molecule with a box of solvent molecules (e.g., water) and simulating their interactions over time. nih.gov
These simulations can reveal the structure of the solvation shell around the molecule, showing how solvent molecules arrange themselves, particularly around the polar carboxylic acid groups through hydrogen bonding. researchgate.net Understanding solvation is crucial as it affects the molecule's acidity, reactivity, and conformational preferences. almerja.com The acidity of carboxylic acids, for example, is known to be highly dependent on the solvating medium. almerja.com
Chemoinformatics and QSAR/QSPR Modeling for this compound and Its Analogs
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate a molecule's structure with its biological activity or physical properties, respectively. youtube.com
For this compound and its analogs, QSAR studies could be employed to predict their potential biological activities. medcraveonline.comwalshmedicalmedia.com For instance, if a series of related biphenyl carboxylic acids were synthesized and tested for a specific activity (e.g., anti-inflammatory), a QSAR model could be developed. researchgate.net This model would identify key molecular descriptors (e.g., size, shape, electronic properties) that are correlated with the observed activity. Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov
Similarly, QSPR models could predict physical properties like solubility, melting point, or chromatographic retention times for this compound and related compounds. These models are built on a dataset of compounds with known properties and can be used to estimate the properties of new molecules, saving experimental time and resources.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biphenyl-3,3'-dicarboxylic acid |
Advanced Analytical Methodologies for Research on 3 3 Carboxymethyl Phenyl Benzoic Acid
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of molecular structures. By investigating the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and electronic configuration can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the specific arrangement of atoms in a molecule. For 3-[3-(Carboxymethyl)phenyl]benzoic acid, both ¹H (proton) and ¹³C NMR provide definitive structural information.
In ¹H NMR spectroscopy, the acidic protons of the two carboxylic acid groups are highly deshielded and typically appear as broad singlets in the downfield region of the spectrum, often between 10 and 13 ppm. The protons on the two aromatic rings will resonate in the aromatic region, generally between 7.2 and 8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants of these aromatic protons are critical for confirming the 1,3- (meta) substitution pattern on both phenyl rings. The methylene (B1212753) (-CH₂-) protons of the carboxymethyl group are expected to produce a singlet at approximately 3.7 ppm. The integration of these signals confirms the ratio of protons in different chemical environments within the molecule.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acid groups are characteristically deshielded, with signals appearing in the 165-180 ppm range. libretexts.orglibretexts.org The aromatic carbons typically resonate between 125 and 140 ppm, with quaternary carbons (those attached to the other ring or a carboxyl group) showing distinct chemical shifts. The methylene carbon signal is expected in the aliphatic region, typically around 40-45 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position can be concentration and solvent dependent. |
| ¹H | Aromatic (Ar-H) | 7.2 - 8.5 | Complex multiplets due to meta-substitution patterns. |
| ¹H | Methylene (-CH₂-) | ~3.7 | Singlet. |
| ¹³C | Carbonyl (-C=O) | 165 - 180 | Two distinct signals may be observed for the two non-equivalent carboxyl groups. libretexts.orglibretexts.org |
| ¹³C | Aromatic (Ar-C) | 125 - 140 | Multiple signals corresponding to the different carbon environments in the two rings. |
| ¹³C | Methylene (-CH₂-) | 40 - 45 | Single peak. |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₄), the calculated molecular weight is approximately 256.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 256. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). docbrown.info For this compound, characteristic fragment ions would be expected at:
m/z 239: Corresponding to the loss of a hydroxyl radical ([M-OH]⁺).
m/z 211: Corresponding to the loss of the carboxyl group ([M-COOH]⁺).
m/z 197: Corresponding to the loss of the carboxymethyl group ([M-CH₂COOH]⁺).
m/z 181: Corresponding to the cleavage of the bond between the two phenyl rings, resulting in a biphenyl (B1667301) fragment after rearrangement.
Electrospray ionization (ESI), often coupled with liquid chromatography, is another common MS technique. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be prominently observed at m/z 255.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. youtube.com For this compound, the IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibration will give rise to a strong, sharp absorption band typically around 1700-1725 cm⁻¹. libretexts.org Additional characteristic peaks include C-O stretching (around 1200-1300 cm⁻¹) and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq Aromatic compounds like this compound absorb UV light due to π → π* transitions in the conjugated phenyl rings. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show one or more absorption maxima (λmax) in the 200-300 nm range. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Feature | Expected Value / Range |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ (EI) | m/z 256 |
| Deprotonated Molecule [M-H]⁻ (ESI) | m/z 255 | |
| Key Fragment Ions (EI) | m/z 239, 211, 197 | |
| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O Stretch (Carbonyl) | 1700 - 1725 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~200 - 300 nm |
Chromatographic Methods for Separation and Quantification of this compound
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for precise quantification.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic compound.
Method development would involve a C18 (octadecylsilyl) stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727). To ensure the carboxylic acid groups remain protonated and to achieve sharp, symmetrical peaks, the aqueous phase is usually acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. helixchrom.comusda.gov
Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima (λmax), providing high sensitivity and selectivity. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the compound while separating it from both more polar and less polar impurities. usda.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve.
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability caused by the two polar carboxylic acid groups. mdpi.com Therefore, a chemical derivatization step is required to convert the carboxylic acid groups into more volatile and thermally stable functional groups, such as esters or silyl ethers. nih.govcolostate.edu
Common derivatization procedures include:
Esterification: Reacting the compound with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., BF₃) to form the corresponding dimethyl or dibutyl ester. nih.govresearchgate.net
Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons into trimethylsilyl (TMS) groups. nih.govresearchgate.net This method is highly effective and generally produces clean reaction products.
Once derivatized, the resulting volatile compound can be separated on a standard nonpolar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. mdpi.comresearchgate.net The GC-MS data provides both a retention time for identification and a mass spectrum that can confirm the identity of the derivatized analyte through its molecular ion and fragmentation pattern.
X-ray Crystallography and Solid-State Analysis of this compound
As of the latest available data, detailed experimental results from single-crystal X-ray diffraction studies for this compound are not publicly available in peer-reviewed literature or crystallographic databases. Consequently, specific information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry in the solid state has not been formally reported.
The determination of the crystal structure of this compound through X-ray crystallography would provide invaluable insights into its three-dimensional arrangement. This technique would elucidate the molecular conformation, including the dihedral angle between the two phenyl rings, and reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and how it self-assembles in the solid state.
Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to provide the definitive crystallographic data and a comprehensive understanding of its solid-state characteristics. Such studies would enable the creation of detailed data tables summarizing its crystallographic parameters and provide a foundation for computational modeling and the rational design of new materials.
Future Research Horizons for this compound
The scientific community is increasingly directing its attention toward the exploration of multi-functional organic compounds, and this compound is emerging as a molecule of significant interest. Its unique structural framework, featuring a biphenyl core with two carboxylic acid moieties at distinct positions, presents a versatile platform for advancements in chemical synthesis, medicine, and material science. This article delineates the prospective research trajectories and burgeoning opportunities centered on this promising compound.
Q & A
Q. How do substituent modifications on the biphenyl core influence the compound’s bioactivity or coordination properties?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the phenyl ring to enhance metal-binding affinity (e.g., Co²⁺ or Fe³⁺). Assess via UV-Vis titration (ligand-to-metal charge transfer bands at 400–500 nm) and isothermal titration calorimetry (ITC) to quantify binding constants (Kd ~10⁻⁶ M) .
Q. What advanced analytical techniques resolve ambiguities in crystallographic vs. computational conformational models?
- Methodology : Compare SC-XRD data with density functional theory (DFT) optimizations (e.g., B3LYP/6-31G* basis set). Discrepancies in dihedral angles >5° suggest lattice packing effects. Use solid-state NMR (¹³C CP/MAS) to validate intermolecular interactions (e.g., hydrogen-bonding networks) .
Q. How can researchers address contradictory data in solubility or stability profiles across studies?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., decarboxylation or esterification) and correlate with pH/light exposure. Use multivariate analysis (PCA) to isolate confounding variables (e.g., impurity profiles) .
Q. What strategies improve the compound’s bioavailability for in vivo pharmacological studies?
- Methodology : Synthesize prodrugs (e.g., methyl esters) to enhance membrane permeability. Hydrolyze in vivo via esterases. Assess logP (octanol/water) shifts from -0.5 (parent) to 1.2 (prodrug) using reverse-phase HPLC. Validate plasma stability in rodent models .
Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA)?
- Methodology : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with immobilized targets (e.g., albumin or topoisomerase II). Pair with molecular docking (AutoDock Vina) to identify binding pockets (e.g., hydrophobic cleft with ΔG = -8.5 kcal/mol) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
